Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate
Description
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, ethyl [ (tetrahydro-2-furanylmethyl)amino]acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-(oxolan-2-ylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSXMVSFDTZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(oxolan-2-ylmethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with oxolan-2-ylmethylamine under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(oxolan-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(oxolan-2-ylmethyl)amino]propanoate
- Ethyl 2-[(oxolan-2-ylmethyl)amino]butanoate
- Ethyl 2-[(oxolan-2-ylmethyl)amino]pentanoate
Uniqueness
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate (C9H17NO3) is a chemical compound with a molecular weight of 187.24 g/mol. Its structure includes an oxolan ring, which contributes to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic properties and role in enzyme-substrate interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function as both a substrate and an inhibitor, influencing various biochemical pathways. The compound's structural features allow it to modulate the activity of molecular targets, which is crucial for its application in drug development and metabolic studies.
Applications in Research
This compound is utilized in several scientific research areas:
- Enzyme Studies : It serves as a tool for investigating enzyme-substrate interactions, providing insights into metabolic pathways.
- Drug Development : The compound is being explored for its potential therapeutic properties, particularly as a precursor for synthesizing novel drugs .
- Chemical Synthesis : It acts as a building block for more complex molecules, facilitating the synthesis of various chemical entities.
Case Studies and Research Findings
- Inhibitory Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes, making them candidates for further investigation as potential drug leads. For instance, studies on related compounds have shown promising results against targets like the Pks13 enzyme, which is vital in the treatment of tuberculosis .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications at specific positions can enhance binding affinity to target proteins while improving cytotoxicity against cancer cell lines. This suggests that this compound could be optimized for better therapeutic outcomes .
- Pharmacological Potential : The compound has been evaluated for its pharmacological properties, including cytotoxicity against various cancer cell lines. Preliminary results indicate that it may sensitize resistant cancer cells to conventional therapies, highlighting its potential as an adjunct treatment option .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-amino-6-bromo-4H-chromene | C12H12BrN3O3 | Antagonist of antiapoptotic Bcl-2 proteins |
| Ethyl 2-(oxolan-2-ylmethyl)amino]propanoate | C10H19NO3 | Similar enzyme interactions but less cytotoxicity |
| Ethyl 2-(oxolan-2-ylmethyl)amino]butanoate | C11H21NO3 | Enhanced binding affinity but lower selectivity |
This table illustrates that while this compound shares structural similarities with other compounds, its unique oxolan group may confer distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
